9-(2-methoxyethyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine
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Overview
Description
9-(2-methoxyethyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyethyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the piperazine and purine moieties. Common reagents used in these reactions include amidoximes, acyl reagents, and various catalysts to facilitate cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
9-(2-methoxyethyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s biological activity.
Scientific Research Applications
9-(2-methoxyethyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-methoxyethyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2-propanol: Shares a similar oxadiazole and piperazine structure but differs in the purine core.
2-(1,2,4-Oxadiazol-5-yl)anilines: Contains the oxadiazole ring but has different substituents and overall structure.
Uniqueness
The uniqueness of 9-(2-methoxyethyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine lies in its specific combination of functional groups and the purine core, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H22N8O2 |
---|---|
Molecular Weight |
358.40 g/mol |
IUPAC Name |
5-[[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H22N8O2/c1-12-20-13(26-21-12)9-22-3-5-23(6-4-22)15-14-16(18-10-17-15)24(11-19-14)7-8-25-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
VLINLGGYKCXIMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC |
Origin of Product |
United States |
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